4-(2,5-Difluorobenzoyl)piperazin-2-one
Description
Significance of the Piperazin-2-one (B30754) Core in Heterocyclic Chemistry
The piperazin-2-one skeleton is recognized as a "privileged structure" in medicinal chemistry. thieme-connect.com This six-membered heterocycle, containing two nitrogen atoms and a carbonyl group, offers a unique combination of features. Its structure is often considered a peptidomimetic, capable of mimicking the peptide bond's spatial arrangement, which is crucial for biological interactions. thieme-connect.com The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second nitrogen atom) within a conformationally constrained ring makes it an ideal scaffold for designing molecules that can interact with biological targets.
Numerous synthetic methodologies have been developed for the preparation of the piperazin-2-one core, highlighting its importance. These methods range from classical cyclization reactions to more advanced one-pot cascade processes and asymmetric catalytic approaches that provide access to enantiomerically pure derivatives. thieme-connect.comacs.orgnih.gov The development of such diverse synthetic routes facilitates the creation of a wide array of substituted piperazin-2-ones for various research applications. thieme-connect.comorganic-chemistry.org
Overview of N-Acyl Substitution within Piperazin-2-one Scaffolds
The functionalization of the piperazin-2-one core is most commonly achieved at the nitrogen atoms. N-acylation, the introduction of an acyl group (R-C=O) at the N4 position, is a fundamental transformation that significantly modifies the parent molecule's properties. This substitution converts the secondary amine at N4 into an amide, which has profound chemical and physical consequences.
The N-acyl group influences the molecule's conformational behavior. Studies on related N-acylated piperazines have shown that the rotation around the newly formed C-N amide bond is restricted. nih.govrsc.org This hindered rotation, in addition to the inherent chair-boat conformational dynamics of the six-membered ring, can lead to the existence of stable conformers or rotamers at room temperature, a phenomenon observable by NMR spectroscopy. nih.govrsc.org The electronic nature of the acyl group's substituents can further modulate the energy barrier for this rotation. rsc.org This conformational control is a critical tool for chemists designing molecules with specific three-dimensional shapes for targeted applications.
From a synthetic standpoint, N-acylation is typically a straightforward and high-yielding reaction, often involving the treatment of the parent piperazin-2-one with an appropriate acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base. nih.gov
Scope and Research Focus on 4-(2,5-Difluorobenzoyl)piperazin-2-one
This article focuses specifically on the compound this compound. This molecule combines the privileged piperazin-2-one scaffold with a 2,5-difluorobenzoyl group. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoro-substituted aromatic ring introduces specific electronic properties and potential new interaction points, such as halogen bonding.
While specific research literature detailing the synthesis and properties of this compound is not widely available, its synthesis can be confidently proposed based on established chemical principles. The most logical synthetic route involves the direct acylation of piperazin-2-one with 2,5-difluorobenzoyl chloride. nih.govsigmaaldrich.com This reaction would involve the nucleophilic attack of the N4 nitrogen of piperazin-2-one onto the electrophilic carbonyl carbon of the acyl chloride, typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.
Detailed Research Findings
Chemical Properties of Precursors
The synthesis of the target compound relies on the reactivity of its constituent precursors: piperazin-2-one and 2,5-difluorobenzoyl chloride.
Table 1: Properties of 2,5-Difluorobenzoyl Chloride This table is interactive. You can sort and filter the data.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 35730-09-7 | sigmaaldrich.comxieshichem.com |
| Molecular Formula | C₇H₃ClF₂O | sigmaaldrich.com |
| Molecular Weight | 176.55 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 92-93 °C at 34 mmHg | sigmaaldrich.com |
| Density | 1.425 g/mL at 25 °C | sigmaaldrich.com |
Predicted Properties of this compound
The properties of the final compound can be calculated based on its structure.
Table 2: Calculated Properties for this compound This table is interactive. You can sort and filter the data.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₂N₂O₂ |
| Molecular Weight | 240.21 g/mol |
| Monoisotopic Mass | 240.07101 g/mol |
| Topological Polar Surface Area | 55.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-difluorobenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c12-7-1-2-9(13)8(5-7)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNENOASGODLYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2,5 Difluorobenzoyl Piperazin 2 One and Analogous N Acyl Piperazin 2 Ones
Established Synthetic Routes to Piperazin-2-ones
The construction of the piperazin-2-one (B30754) ring system can be achieved through a variety of synthetic approaches, each with its own advantages and limitations. These methods can be broadly categorized into ring-closing reactions, reduction of cyclic precursors, and tandem or one-pot syntheses.
Ring-Closing Reactions and Cyclization Strategies
Ring-closing reactions are a cornerstone of heterocyclic synthesis, and the formation of the piperazin-2-one ring is no exception. These strategies typically involve the intramolecular cyclization of a linear precursor containing the requisite nitrogen and carbon atoms.
One notable approach is the domino ring-opening cyclization (DROC) of activated epoxides. For instance, a one-pot reaction involving a Knoevenagel condensation, asymmetric epoxidation, and subsequent DROC has been developed to produce 3-aryl/alkyl piperazin-2-ones. In this sequence, commercially available aldehydes and (phenylsulfonyl)acetonitrile first form an electron-poor alkene, which then undergoes asymmetric epoxidation. The resulting epoxide is then treated with a 1,2-diamine, such as ethylenediamine, which acts as a nucleophile to open the epoxide ring and subsequently cyclize to form the piperazin-2-one heterocycle in good yields and high enantioselectivity acs.org.
Another effective strategy involves tandem SN2/Michael additions . This method allows for the creation of substituted piperazin-2-ones by reacting amines with unsaturated peptoids on a solid support, leading to the formation of up to five variable ring substituents.
Reduction of Keto- and Diketopiperazine Precursors
The reduction of more oxidized piperazine (B1678402) derivatives, such as diketopiperazines (piperazine-2,5-diones), presents a viable route to piperazin-2-ones. However, achieving selective reduction of only one of the two amide carbonyl groups is a significant challenge.
The complete reduction of both carbonyl groups in a 2,5-diketopiperazine to the corresponding piperazine is readily accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH4) wikipedia.org. To obtain a piperazin-2-one, a more controlled and selective reduction is necessary. While the direct, selective reduction of a diketopiperazine to a piperazin-2-one is not extensively documented, the reduction of a single carbonyl group in a 2-oxo-piperazine derivative to a methylene (B1212753) group has been achieved with careful control of reaction conditions using LiAlH4. This suggests that with appropriate choice of reducing agent and reaction parameters, selective reduction of a diketopiperazine could be a feasible, albeit challenging, synthetic pathway.
Tandem Reactions and One-Pot Syntheses
A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) . This process starts with commercially available aldehydes and (phenylsulfonyl)acetonitrile, which undergo a Knoevenagel condensation. The resulting alkene is then asymmetrically epoxidized, and the subsequent addition of a 1,2-diamine leads to a domino ring-opening cyclization to furnish the desired 3-aryl/alkyl piperazin-2-ones. This method has been shown to produce the target compounds in yields ranging from 38% to 90% with up to 99% enantiomeric excess acs.orgresearchgate.net.
Another innovative approach is a cascade, metal-promoted transformation . This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields. This method is particularly attractive for combinatorial synthesis as it allows for the introduction of two points of diversity and the formation of three new bonds in a single step thieme.deacs.org.
Targeted Synthesis of 4-(2,5-Difluorobenzoyl)piperazin-2-one
The synthesis of the specific target compound, this compound, involves the acylation of a pre-formed piperazin-2-one ring at the N4 position. This requires careful selection of reagents and optimization of reaction conditions to ensure high efficiency and regioselectivity.
Acylation Reactions with 2,5-Difluorobenzoyl Chloride
The most direct method for the synthesis of this compound is the N-acylation of piperazin-2-one with 2,5-difluorobenzoyl chloride. This reaction involves the nucleophilic attack of one of the nitrogen atoms of the piperazin-2-one ring on the electrophilic carbonyl carbon of the acyl chloride.
In a typical procedure, piperazin-2-one is treated with 2,5-difluorobenzoyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction and to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases used for this type of transformation include tertiary amines such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) at temperatures ranging from 0 °C to room temperature.
The regioselectivity of the acylation is a key consideration. In an unsubstituted piperazin-2-one, there are two nitrogen atoms available for acylation: the amide nitrogen (N1) and the secondary amine nitrogen (N4). The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 amide nitrogen, leading to preferential acylation at the N4 position.
Optimization of Reaction Conditions for Acylation Efficiency and Selectivity
To maximize the yield and selectivity of the N-acylation of piperazin-2-one, several reaction parameters can be optimized.
Base Selection: The choice of base can significantly impact the reaction outcome. While tertiary amines like triethylamine are commonly used, stronger, non-nucleophilic bases may be employed to achieve complete deprotonation of the piperazin-2-one nitrogen. However, excessively strong bases could potentially lead to side reactions. The pKaH of the conjugate acid of the base can influence the selectivity of the reaction, with weaker bases sometimes favoring the formation of the thermodynamically more stable product acs.org.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. More polar aprotic solvents like acetonitrile can sometimes accelerate the reaction rate nih.gov.
Temperature Control: The reaction temperature is a critical parameter. Acylation reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
Stoichiometry of Reagents: The molar ratio of the reactants is another important factor. Using a slight excess of the acylating agent can help to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-acylated byproducts, although in the case of piperazin-2-one, acylation at the N1 position is significantly less favorable.
Catalysts: While not always necessary for simple acylations with acyl chlorides, the use of catalysts can sometimes improve efficiency. For example, in amide coupling reactions with carboxylic acids, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-hydroxybenzotriazole (HOBt) are often employed nih.gov. For acyl chloride reactions, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can sometimes accelerate the reaction.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and excellent regioselectivity, providing an efficient route to this and other analogous N-acyl piperazin-2-one derivatives.
Asymmetric Synthesis Approaches for Chiral N-Acylated Piperazin-2-ones
The development of asymmetric methods to produce chiral piperazin-2-ones is a key area of research, as the stereochemistry of these molecules often dictates their biological activity. Several powerful strategies have emerged to control the stereochemical outcome of these syntheses.
Catalytic asymmetric allylic alkylation (AAA) has proven to be a potent method for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.govresearchgate.net This approach typically involves the use of a palladium catalyst in conjunction with a chiral ligand to control the stereochemistry of the newly formed C-C bond.
A notable application of this methodology is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu This reaction allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov By employing palladium catalysts derived from Pd2(pmdba)3 and electron-deficient PHOX ligands, researchers have achieved good to excellent yields and enantioselectivities for these valuable compounds. nih.gov This method is significant as it provides access to chiral α-tertiary piperazin-2-ones, a motif that was previously difficult to synthesize using catalytic enantioselective methods. nih.gov
The versatility of the AAA approach is highlighted by its ability to generate diverse N4-Boc-protected α,α-disubstituted piperazin-2-ones in high yields and enantioselectivity. researchgate.net The resulting enantioenriched piperazin-2-ones can be further elaborated, for instance, through deprotection and reduction to yield the corresponding chiral piperazines, which are important scaffolds in medicinal chemistry. nih.govcaltech.edu
Asymmetric hydrogenation represents another powerful strategy for the synthesis of chiral piperazin-2-ones. This method typically involves the reduction of an unsaturated precursor, such as a dihydropyrazinone or a pyrazin-2-ol, using a chiral catalyst to induce enantioselectivity.
One successful approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnresearchgate.net This method provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn The reaction proceeds through the hydrogenation of tautomeric imine intermediates, and a dynamic kinetic resolution process is believed to be involved. dicp.ac.cn The practicality of this method has been demonstrated by its scalability to the gram scale without loss of yield or enantioselectivity. dicp.ac.cn
Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been developed, affording chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cn These hydrogenation methods are valuable as they provide access to chiral piperazin-2-ones that can be further converted to chiral piperazines without loss of optical purity. dicp.ac.cnacs.org
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and one-pot sequences utilizing organocatalysts offer an efficient and atom-economical approach to complex molecules. A notable example is the one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence for the synthesis of 3-aryl/alkyl piperazin-2-ones. nih.govresearchgate.netacs.orgtib.euacs.org
This sequence commences with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea. acs.orgacs.org The resulting alkene undergoes an asymmetric epoxidation, also catalyzed by the same organocatalyst, using cumyl hydroperoxide as the oxidant. acs.orgacs.org The final step is a domino ring-opening cyclization (DROC) initiated by the addition of a 1,2-diamine, which leads to the formation of the piperazin-2-one ring. acs.orgacs.org This one-pot process provides access to 3-substituted piperazin-2-ones in good to high yields and with excellent enantioselectivities (up to 96% ee). acs.orgnih.gov The versatility of this method is demonstrated by its applicability to a range of aromatic and aliphatic aldehydes. acs.orgnih.gov
Chiral auxiliary-mediated strategies have long been a reliable method for the asymmetric synthesis of various heterocyclic compounds, including piperazin-2-ones. dicp.ac.cnresearchgate.net These methods involve the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction, followed by its subsequent removal.
Dynamic kinetic resolution (DKR) is a particularly powerful variation of this approach, as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.edu In the context of piperazin-2-one synthesis, DKR has been employed in the reaction of α-bromo esters with chiral amines. researchgate.net For instance, L-malate has been used to mediate the dynamic kinetic resolution of α-bromo esters in the synthesis of N-aryl substituted amino acid derivatives, a strategy that can be adapted for the synthesis of chiral piperazin-2-ones. researchgate.net
Another approach involves the use of chiral amino alcohols, such as (R)-phenylglycinol, in cyclocondensation reactions with racemic or prochiral δ-oxo (di)acid derivatives. nih.govsigmaaldrich.com These reactions proceed with high stereoselectivity through DKR and/or desymmetrization processes to afford chiral non-racemic oxazolo[3,2-a]piperidone lactams, which can then be converted to the desired enantiopure piperidinones (a related class of heterocycles). nih.govsigmaaldrich.com While this example focuses on piperidines, the underlying principles of using a chiral auxiliary to control stereochemistry through a DKR process are applicable to the synthesis of chiral piperazin-2-ones as well.
C-H Functionalization Strategies for Piperazin-2-one Ring System
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis and modification of complex molecules. beilstein-journals.org By avoiding the need for pre-functionalized starting materials, C-H functionalization methods offer a more direct and efficient route to a wide range of derivatives. beilstein-journals.org While the C-H functionalization of piperazines has been a focus of research, these strategies can be conceptually extended to the piperazin-2-one ring system.
Visible-light photoredox catalysis has become a powerful tool for C-H functionalization due to its mild reaction conditions and ability to generate highly reactive intermediates. mdpi.comencyclopedia.pub This approach has been successfully applied to the C-H functionalization of piperazines, and the principles can be adapted for the piperazin-2-one scaffold. mdpi.comnih.gov
The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. mdpi.com The excited photocatalyst can then engage in single-electron transfer (SET) processes with the substrate, leading to the formation of radical intermediates. mdpi.comencyclopedia.pub In the case of N-protected piperazines, this can lead to the formation of an α-amino radical, which can then be coupled with various partners, such as electron-deficient arenes or vinyl sulfones. mdpi.comnih.gov
MacMillan and coworkers have reported some of the earliest examples of photoredox-catalyzed C-H arylation and vinylation of piperazines. mdpi.comencyclopedia.pubnih.gov For instance, the use of Ir(ppy)3 as a photocatalyst enables the coupling of N-Boc piperazine with 1,4-dicyanobenzene to produce the corresponding α-aryl-substituted piperazine. mdpi.comencyclopedia.pub This methodology provides a powerful entry for the direct introduction of substituents onto the piperazine core. mdpi.com
More recently, organic photoredox catalysis has been explored for the site-selective C-H alkylation of piperazine substrates. nih.gov This approach relies on the electronic differentiation of the nitrogen atoms within the piperazine ring to achieve predictable functionalization. nih.gov A programmable synthesis of piperazines via organic photoredox catalysis has also been developed, which involves the cyclization of in situ generated imines. acs.org These advancements in the photoredox-catalyzed C-H functionalization of piperazines pave the way for the development of similar strategies for the direct functionalization of the piperazin-2-one ring system, offering a modular approach to novel and complex derivatives. acs.org
Stannyl Amine Protocol (SnAP) and Related Methodologies
The Stannyl Amine Protocol (SnAP) represents a convergent and versatile method for the synthesis of saturated N-heterocycles, including piperazines and morpholines, from aldehydes. Developed by Bode and coworkers, this strategy utilizes air- and moisture-stable stannyl amine reagents that are readily prepared on a multigram scale from inexpensive starting materials. The core of the SnAP methodology involves the condensation of a SnAP reagent with an aldehyde to form an imine, which then undergoes a copper-mediated cyclization.
Mechanistically, the cyclization is initiated by the copper-mediated oxidation of the C–Sn bond, which leads to the formation of a heteroatom-stabilized α-aminyl radical. This radical intermediate then undergoes a cyclization reaction with the imine formed in situ. This process is highly efficient and tolerates a wide range of functional groups on the aldehyde component, including aromatic, heteroaromatic, and aliphatic aldehydes.
While the SnAP methodology has been extensively applied to the synthesis of piperazines, its direct application to the synthesis of N-acyl piperazin-2-ones has not been widely reported. The protocol is designed for the formation of the corresponding amine heterocycle. However, the underlying radical-based cyclization strategy holds potential for adaptation to lactam synthesis.
A related methodology, the Silicon Amine Protocol (SLAP), has been developed to circumvent the use of potentially toxic tin reagents. This method employs silicon-based reagents and proceeds under photocatalytic conditions, offering a more environmentally benign alternative.
Table 1: Examples of Piperazine Synthesis using SnAP Reagents
| Aldehyde | SnAP Reagent | Product | Yield (%) |
| 2-Chloro-4-fluorobenzaldehyde | Piperazine SnAP reagent | 2-(2-Chloro-4-fluorophenyl)piperazine | 85 |
| Pivaldehyde | Piperazine SnAP reagent | 2-tert-Butylpiperazine | 75 |
| 4-Methoxybenzaldehyde | 2-Methylpiperazine SnAP reagent | 2-(4-Methoxyphenyl)-6-methylpiperazine | 70 |
| 3-Pyridinecarboxaldehyde | Morpholine SnAP reagent | 2-(Pyridin-3-yl)morpholine | 92 |
This table presents data on the synthesis of piperazines and morpholines as analogs to demonstrate the scope of the SnAP methodology.
Novel Cyclization and Ring Formation Techniques for Piperazin-2-one Derivatives
Recent advancements in organic synthesis have led to the development of several novel and efficient strategies for the construction of the piperazin-2-one ring system. These methods often involve cascade or tandem reactions, allowing for the rapid assembly of complex molecules from simple precursors.
A highly efficient, one-pot synthesis of substituted N-acylpiperazin-2-ones has been developed utilizing a tandem reductive amination-transamidation-cyclization sequence. This methodology involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. The reaction proceeds through the initial formation of an intermediate that undergoes an intramolecular N,N'-acyl transfer, followed by cyclization to yield the desired piperazin-2-one.
The efficiency of this process is influenced by the nature of the transferring acyl group and the steric hindrance of the α-amino ester. Notably, N-(2-oxoethyl)trifluoroacetamides have been shown to be particularly effective substrates, leading to high yields of the piperazinone products with minimal racemization. The reaction conditions are generally mild, often employing sodium triacetoxyborohydride as the reducing agent. The addition of acetic acid in acetonitrile has been found to effectively promote the transamidation-cyclization step.
Table 2: Synthesis of Piperazin-2-ones via Tandem Reductive Amination-Transamidation-Cyclization
| N-(2-oxoethyl)amide Acyl Group | α-Amino Ester | Product | Yield (%) |
| Acetyl | L-Phenylalanine methyl ester | 1-Acetyl-3-benzylpiperazin-2-one | 75 |
| Trifluoroacetyl | L-Phenylalanine methyl ester | 1-Trifluoroacetyl-3-benzylpiperazin-2-one | 95 |
| Acetyl | L-Alanine methyl ester | 1-Acetyl-3-methylpiperazin-2-one | 80 |
| Acetyl | L-Valine methyl ester | 1-Acetyl-3-isopropylpiperazin-2-one | 65 |
| Acetyl | Glycine methyl ester | 1-Acetylpiperazin-2-one | 88 |
Data sourced from Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204.
Cascade Double Nucleophilic Substitution Reactions
A novel metal-promoted cascade reaction has been developed for the synthesis of piperazin-2-one derivatives. This one-pot transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields. A key advantage of this methodology is the formation of three new bonds in a single operation, which significantly increases synthetic efficiency.
The reaction introduces two points of diversity, stemming from the variability of the primary amine and the aryl iodide, making it well-suited for the construction of compound libraries for drug discovery. The synthetic route is controlled by the relative rates of the several processes involved in the cascade. This approach represents a valuable tool for the preparation of biologically important 2-piperazinones.
The Ugi multicomponent reaction is a powerful tool for the rapid assembly of complex molecules. A one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which are structurally related to piperazin-2-ones, has been achieved through a Ugi/nucleophilic substitution/N-acylation sequence. This strategy begins with a Ugi reaction between an α-amino ester, 3-bromopropionic acid, an aldehyde, and an isocyanide.
The initial Ugi adduct undergoes a spontaneous intramolecular nucleophilic substitution to form a pyrrolidin-2-one intermediate. Subsequent N-acylation and a debenzoylation step lead to the final pyrrolopiperazine-2,6-dione product. This sequence allows for the introduction of various substituents and the diastereoselective generation of a new stereocenter. While this specific sequence yields a bicyclic system, the principles of the Ugi reaction followed by intramolecular cyclization are applicable to the synthesis of monocyclic piperazin-2-ones. For instance, a "disrupted" Ugi reaction employing aziridine aldehydes has been utilized for the synthesis of piperazinones.
The cyclization of N-acyliminium ions is a well-established and powerful method for the construction of various nitrogen-containing heterocyclic systems. These highly electrophilic intermediates can be generated in situ from a variety of precursors, such as α-oxygenated amides. The subsequent intramolecular trapping of the N-acyliminium ion by a tethered nucleophile leads to the formation of the heterocyclic ring.
This methodology has been successfully applied to the synthesis of 2,6-bridged piperazine-3-ones. In this approach, a lactam carbonyl of a piperazine-3,6-dione is selectively reduced after activation through N-acylation. Treatment of the resulting urethane with a protic acid generates the corresponding N-acyliminium ion, which is then trapped by a nucleophilic side chain at the C2-position to yield the bridged piperazin-3-one. This strategy demonstrates the utility of N-acyliminium ion chemistry in the construction of complex piperazinone-based scaffolds. The regioselective formation of cyclic N-acyliminiums can also be triggered by the acid-mediated unmasking of a protected aldehyde within a peptide backbone, leading to dihydropyrazinones.
Reaction Chemistry and Transformations of 4 2,5 Difluorobenzoyl Piperazin 2 One and Its Structural Analogues
Nucleophilic Reactivity of the Piperazin-2-one (B30754) Nitrogen
The piperazine (B1678402) moiety is a common scaffold in medicinal chemistry, largely due to the reactivity of its nitrogen atoms. researchgate.net In 4-(2,5-Difluorobenzoyl)piperazin-2-one, the nitrogen atom at position 1 (N1) is part of an amide linkage, which significantly reduces its nucleophilicity due to resonance with the adjacent carbonyl group. Consequently, the nitrogen atom at position 4, which is a secondary amine, is the primary center of nucleophilic reactivity.
This secondary amine behaves as an effective nucleophile, readily participating in various chemical reactions. researchgate.net Its nucleophilic character allows for reactions such as alkylation, arylation, and acylation, making it a key site for molecular elaboration. For instance, piperazine derivatives can undergo nucleophilic substitution reactions with activated aromatic systems like pentafluoropyridine, where the piperazine nitrogen attacks the electron-deficient ring. researchgate.net The fundamental reactivity of the piperazine core is attributed to the nitrogen atoms at the 1 and 4 positions and their substitutions. researchgate.net
The nucleophilicity of the piperazine nitrogen can be modulated by reaction conditions. In some synthetic procedures, the presence of a base is used to potentiate the nucleophilic properties of related amine structures. nih.gov The general reactivity pattern involves the piperazine nitrogen in reactions like reductive amination, where it reacts with carbonyl compounds in the presence of a reducing agent to form new carbon-nitrogen bonds. nih.gov
Table 1: Examples of Nucleophilic Reactions at the Piperazine Nitrogen This table is generated based on reactions of the parent piperazine scaffold, illustrating the typical reactivity of the secondary amine nitrogen also present in piperazin-2-one.
| Reaction Type | Substrate/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Pentafluoropyridine | Na2CO3, Acetonitrile (B52724) | 4-substituted tetrafluoropyridine | researchgate.net |
| Reductive Amination | 1-methylpiperidin-4-one | NaBH(OAc)3, AcOH, 1,2-dichloroethane | N-substituted piperidine | nih.gov |
| Buchwald-Hartwig Amination | Iodo derivative | Pd catalyst | N-Aryl piperazine | nih.gov |
| SNAr Reaction | Ethyl 2-chloropyrimidine-5-carboxylate | - | N-pyrimidinyl piperazine | nih.gov |
Regioselective Functionalization and Derivatization of the Piperazin-2-one Ring
The piperazin-2-one ring offers multiple sites for functionalization, making regioselectivity a critical aspect of its chemistry. Besides the nucleophilic N4 nitrogen, derivatization can also occur at the carbon positions of the heterocyclic ring.
One-pot methodologies have been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org These processes, which can involve a domino ring-opening cyclization of epoxides with 1,2-ethylenediamines, demonstrate that functionalization at the C3 position can be achieved with high yield and enantioselectivity. acs.org The success of these reactions often depends on the catalyst and reaction conditions, which steer the process towards the desired regio- and stereoisomer. acs.org
Furthermore, studies on related piperazine-2,5-diones show that the regioselectivity of reactions is highly dependent on the nature of substituents on the ring nitrogens. rsc.org While direct C-H functionalization remains a challenge for saturated heterocycles, advances in catalysis offer potential routes. nsf.gov For the piperazin-2-one framework, derivatization is most commonly achieved by leveraging the inherent reactivity of the N-H bond or by building the ring from functionalized precursors. For example, a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones has been achieved from trifluoromethyl 2-bromo enones and N,N′-disubstituted ethylenediamines, highlighting a method for introducing substituents at the C3 position. acs.orgnih.gov
Table 2: Regioselective Synthesis of Substituted Piperazin-2-ones
| Target Position | Synthetic Strategy | Key Reagents | Product | Reference |
|---|---|---|---|---|
| C3 | Asymmetric epoxidation/domino ring-opening cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamine | 3-Aryl/alkyl piperazin-2-ones | acs.org |
| C3 | Cascade Michael addition-nucleophilic substitution | Trifluoromethyl 2-bromo enones, N,N'-disubstituted ethylenediamines | 3-(Trifluoromethyl)piperazin-2-one | acs.org |
| N4 | Acylation | Acyl chlorides | N(4)-Acyl piperazine-2,3-diones | nih.gov |
Reactivity and Chemical Transformations of the 2,5-Difluorobenzoyl Moiety
The 2,5-difluorobenzoyl group attached to the N4 nitrogen dictates much of the compound's electronic properties and offers its own reactive center. The primary site of reactivity is the electrophilic carbonyl carbon of the amide. This group was introduced via the highly reactive precursor, 2,5-difluorobenzoyl chloride. sigmaaldrich.comcymitquimica.com The reaction of this acyl chloride with the piperazin-2-one nitrogen forms the stable amide bond of the title compound.
The two fluorine atoms on the benzoyl ring have a significant electron-withdrawing effect, which increases the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, although the resulting amide is generally stable. These fluorine substituents also deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms, should harsh conditions be applied. However, under typical synthetic conditions, the benzoyl group itself is relatively inert. Its primary chemical role is often as a stable substituent that modulates the biological activity of the molecule it is attached to. In the synthesis of related complex molecules, similar fluorinated benzoyl groups are common, where they are introduced via acylation reactions and are carried through multiple subsequent synthetic steps without further transformation. nih.gov
Table 3: Characteristics of the 2,5-Difluorobenzoyl Moiety Precursor
| Compound | CAS Number | Molecular Formula | Key Reactive Use | Reference |
|---|---|---|---|---|
| 2,5-Difluorobenzoyl chloride | 35730-09-7 | C7H3ClF2O | Acylating agent for synthesis of amides and esters | sigmaaldrich.comcymitquimica.com |
Acyl Transfer and Rearrangement Reactions within Piperazin-2-one Frameworks
The piperazine framework can undergo various rearrangement reactions, often leading to significant structural changes. tandfonline.comeurekaselect.com While direct acyl transfer from the N4 position in this compound is not commonly reported, the dynamics of the acyl group are noteworthy. Studies on N-acylated piperazines have shown that there is a hindered rotation around the N-C(O) amide bond. rsc.org This restricted rotation leads to distinct conformers that can be observed by NMR spectroscopy, with measurable energy barriers for interconversion. rsc.org This conformational behavior is crucial for understanding receptor binding and biological activity.
More profound skeletal rearrangements have been observed in the synthesis of substituted piperazin-2-ones. A notable example is the reaction of α-bromo enones with 1,2-diamines, which, instead of yielding the expected product, results in a 3-(trifluoromethyl)piperazin-2-one through a cascade process involving an unexpected skeletal rearrangement where the trifluoromethyl group migrates. acs.orgnih.gov This type of transformation underscores the potential for complex reaction pathways within this heterocyclic system. General rearrangement reactions used in piperazine synthesis, such as the Curtius, Schmidt, and Mumm rearrangements, could potentially be adapted to piperazin-2-one frameworks to generate structural diversity. tandfonline.comeurekaselect.com
Table 4: Rearrangement and Conformational Dynamics in Piperazine Frameworks
| Phenomenon | System | Observation/Method | Significance | Reference |
|---|---|---|---|---|
| Skeletal Rearrangement | Synthesis of 3-(trifluoromethyl)piperazin-2-ones | Reaction of α-bromo enones with N,N'-dimethylethylenediamine | Migration of trifluoromethyl group to adjacent position | acs.org |
| Hindered Amide Bond Rotation | Mono-N-benzoylated piperazines | NMR spectroscopy | Observation of distinct conformers at room temperature due to high rotational energy barrier | rsc.org |
| General Rearrangements | Piperazine Synthesis | Review of synthetic methods | Includes Diaza-Cope, Mumm, Ugi-Smiles, Stevens, Aza-Wittig, Curtius, Schmidt rearrangements | tandfonline.comeurekaselect.com |
Advanced Spectroscopic Characterization and Structural Analysis of 4 2,5 Difluorobenzoyl Piperazin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 4-(2,5-difluorobenzoyl)piperazin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁹F) Analyses
The 1D NMR spectra—¹H, ¹³C, and ¹⁹F—offer the initial and fundamental insights into the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton environment in the molecule. The aromatic region is expected to show complex multiplets for the three protons on the difluorobenzoyl ring, with chemical shifts influenced by the electron-withdrawing fluorine atoms and the carbonyl group. The protons of the piperazin-2-one (B30754) ring will appear as distinct signals in the aliphatic region. Due to the amide bond and potential for restricted rotation, the methylene (B1212753) protons of the piperazine (B1678402) ring may exhibit complex splitting patterns or even appear as separate signals. nih.govnih.gov The N-H proton of the lactam will likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the amide and lactam functions are expected to resonate at the downfield end of the spectrum (typically in the 160-180 ppm range). researchgate.netnih.gov The carbon atoms of the difluorophenyl ring will show signals in the aromatic region, with their chemical shifts significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants. The aliphatic carbons of the piperazin-2-one ring will appear at higher field.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for characterization. It provides direct information about the chemical environment of the fluorine atoms. nih.gov The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the benzoyl ring. The chemical shifts and the coupling between them (³JFF) would be characteristic of a 1,2,4-trisubstituted aromatic system.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Aromatic Ring | |||
| H-3' | Predicted Multiplet | Predicted Shift | |
| H-4' | Predicted Multiplet | Predicted Shift | |
| H-6' | Predicted Multiplet | Predicted Shift | |
| C-1' | Predicted Shift | ||
| C-2' | Predicted Shift (C-F coupling) | F-2' Predicted Shift | |
| C-3' | Predicted Shift | ||
| C-4' | Predicted Shift | ||
| C-5' | Predicted Shift (C-F coupling) | F-5' Predicted Shift | |
| C-6' | Predicted Shift | ||
| Piperazin-2-one Ring | |||
| N1-H | Predicted Broad Singlet | ||
| H-3 (x2) | Predicted Multiplet | Predicted Shift | |
| H-5 (x2) | Predicted Multiplet | Predicted Shift | |
| H-6 (x2) | Predicted Multiplet | Predicted Shift | |
| C-2 (C=O) | Predicted Downfield Shift | ||
| C-3 | Predicted Shift | ||
| C-5 | Predicted Shift | ||
| C-6 | Predicted Shift | ||
| Benzoyl Group | |||
| C=O | Predicted Downfield Shift |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the piperazin-2-one ring, helping to establish the connectivity of the proton spin systems. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the piperazin-2-one protons to the benzoyl carbonyl carbon, and from the aromatic protons to the same carbonyl carbon, thus confirming the attachment of the benzoyl group to the piperazine nitrogen. researchgate.netsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformational preferences. youtube.comlibretexts.org
Stereochemical Assignments and Conformational Dynamics via NMR
The piperazine ring can exist in different conformations, such as chair and boat forms. nih.gov Furthermore, rotation around the amide bond between the benzoyl group and the piperazine nitrogen can be restricted, leading to the existence of different rotamers. nih.govresearchgate.netresearchgate.net
Dynamic NMR studies, where spectra are acquired at different temperatures, can provide insights into these conformational dynamics. At lower temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in the appearance of separate sets of signals for each conformer. As the temperature is raised, these signals may broaden and eventually coalesce into a single averaged signal as the rate of interconversion increases. nih.govresearchgate.net
NOESY experiments can also be instrumental in determining the preferred conformation. For example, spatial proximities between certain protons of the benzoyl ring and the piperazin-2-one ring would be indicative of a specific rotational isomer being more populated in solution. youtube.comlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₁H₁₀F₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 ppm. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netchemguide.co.uk For this compound, characteristic fragmentation would likely involve:
Cleavage of the amide bond, leading to the formation of the 2,5-difluorobenzoyl cation (m/z 141) and the piperazin-2-one radical.
Fragmentation of the piperazin-2-one ring, which can undergo various cleavages, often initiated by the loss of CO or other small neutral molecules. researchgate.netnih.gov
The presence of the difluorobenzoyl fragment would be a strong indicator of the proposed structure. researchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. pressbooks.publibretexts.orgyoutube.comdocbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200-3400 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Amide) | 1630-1680 | Strong |
| C=O Stretch (Lactam) | 1670-1700 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-N Stretch | 1200-1350 | Medium |
| C-F Stretch | 1100-1300 | Strong |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.
The presence of two strong carbonyl absorption bands would confirm the existence of both the amide and lactam functionalities. The N-H stretching vibration of the lactam would be another key indicator. The C-F stretching vibrations typically appear as strong bands in the fingerprint region and are characteristic of fluorinated compounds. pressbooks.pub
X-ray Crystallography of Piperazin-2-one Derivatives for Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice through various intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, extensive research on structurally related N-benzoyl piperazine derivatives provides a clear picture of the expected solid-state conformation. dicp.ac.cnnih.govrsc.org In virtually all reported cases, the six-membered piperazine or piperazin-2-one ring adopts a chair conformation. nih.gov This is the most thermodynamically stable arrangement, minimizing steric and torsional strain.
In derivatives such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, the central piperazine ring consistently displays this chair conformation. nih.gov The substituents on the nitrogen atoms (e.g., the benzoyl and phenyl groups) typically occupy equatorial positions to reduce steric hindrance. The rotational orientation of the benzoyl group relative to the piperazine ring is a key conformational feature, defined by the torsion angle between the plane of the aromatic ring and the piperazine ring.
The solid-state packing of these molecules is often governed by a network of weak intermolecular interactions. While conventional hydrogen bonds may not always be present, C—H⋯O contacts are common, linking molecules into larger supramolecular assemblies. nih.gov In cases where a hydrogen bond donor is present, such as in 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate, strong N—H⋯O and O—H⋯O hydrogen bonds can dictate the formation of complex, three-dimensional networks. nih.gov
The table below presents crystallographic data for several N-acyl piperazine derivatives, illustrating the common crystal systems and unit cell parameters for this class of compounds.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) |
| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | 10.5982(2) | 8.4705(1) | 14.8929(3) | 97.430(1) |
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | - | - | - | - |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Monoclinic | P2₁ | - | - | - | - |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | Monoclinic | P2₁/c (assumed) | 10.055(3) | 9.601(2) | 21.946(5) | 91.960(4) |
Data sourced from references dicp.ac.cnnih.govrsc.orgnih.gov. Note: Full unit cell parameters for all compounds were not available in the cited abstracts.
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination of Chiral Analogues
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. The piperazin-2-one scaffold is frequently utilized in the synthesis of chiral molecules. dicp.ac.cn Asymmetric catalytic methods, such as palladium-catalyzed asymmetric hydrogenation, have been developed to produce chiral disubstituted piperazin-2-ones with high enantioselectivity. researchgate.net
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's three-dimensional structure and absolute stereochemistry.
For a chiral analogue of this compound, where a stereocenter exists on the piperazin-2-one ring, ECD analysis would be the method of choice for assigning its absolute configuration. The process involves a synergistic combination of experimental measurement and quantum-mechanical calculation. nih.gov
The methodology would proceed as follows:
Experimental Spectrum: The ECD spectrum of the chiral piperazin-2-one analogue would be measured experimentally.
Conformational Search: Computational methods would be used to identify all stable, low-energy conformations of the molecule. The benzoyl group and the piperazin-2-one ring have rotational flexibility that must be accounted for. nih.gov
Quantum-Mechanical Calculations: For each stable conformer of a chosen enantiomer (e.g., the R-enantiomer), the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum for that enantiomer.
Comparison and Assignment: The theoretical spectrum is then compared to the experimental spectrum. A good match between the calculated spectrum of the R-enantiomer and the experimental spectrum would allow for the unambiguous assignment of the R absolute configuration to the synthesized compound. If the experimental spectrum is a mirror image of the calculated R spectrum, the compound would be assigned the S configuration.
The chromophores responsible for the ECD signals in a chiral this compound analogue would be the 2,5-difluorobenzoyl group and the amide group within the piperazin-2-one ring. The electronic transitions of these groups (typically n→π* and π→π* transitions) would give rise to the characteristic Cotton effects in the ECD spectrum. In molecules with multiple chromophores, the exciton (B1674681) chirality method can also be applied, which correlates the sign of the ECD couplet to the spatial arrangement of the chromophores. nih.gov
While specific ECD spectral data for a chiral analogue of this compound is not available in the reviewed literature, the principles outlined above represent the standard and reliable approach for determining the absolute configuration of such chiral piperazin-2-one derivatives. rsc.org
Computational Chemistry and Mechanistic Investigations on 4 2,5 Difluorobenzoyl Piperazin 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. While specific DFT studies on 4-(2,5-difluorobenzoyl)piperazin-2-one are not extensively documented in the public domain, valuable insights can be gleaned from computational analyses of analogous compounds, such as N-acylhydrazones and other substituted piperazines. ekb.eg
DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine key electronic properties. itu.edu.tr For this compound, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The 2,5-difluorobenzoyl group is expected to have a significant impact on the electronic properties of the piperazin-2-one (B30754) ring. The fluorine atoms, being highly electronegative, will withdraw electron density from the benzoyl ring, which in turn will influence the electronic environment of the amide nitrogen. This can affect the reactivity of the molecule, for instance, in nucleophilic or electrophilic substitution reactions.
A molecular electrostatic potential (MEP) map would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. The carbonyl oxygen of the benzoyl group and the piperazin-2-one ring are expected to be regions of high negative potential, while the hydrogen atoms on the piperazine (B1678402) ring and the aromatic ring will exhibit positive potential.
Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Compounds This table is illustrative and based on typical values for similar organic molecules, as direct data for the target compound is not available.
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability. |
| Electron Affinity | Positive | Suggests the molecule can accept an electron to form an anion. |
| Ionization Potential | Relatively high | Indicates the energy required to remove an electron. |
| Dipole Moment | Non-zero | Reflects the polar nature of the molecule due to the presence of heteroatoms and the benzoyl group. |
Conformational Analysis and Energy Landscapes of the Piperazin-2-one Scaffold
The piperazin-2-one scaffold, like other six-membered heterocyclic rings, can adopt several conformations. The most common conformations for the piperazine ring are the chair, boat, and twist-boat forms. ekb.eg For N-substituted piperazines, the chair conformation is generally the most thermodynamically stable. nih.gov
In the case of this compound, the presence of the bulky and planar benzoyl group at the N4 position introduces steric and electronic factors that influence the conformational preference and the energy barrier to ring inversion. Dynamic NMR studies on N-benzoylated piperazines have shown that restricted rotation around the amide C-N bond leads to the existence of conformers at room temperature. nih.gov
The energy landscape of the piperazin-2-one scaffold in this molecule would be characterized by multiple minima corresponding to different chair and boat conformations, as well as rotational isomers (rotamers) arising from the amide bond. The chair conformation with the benzoyl group in an equatorial position is likely to be the global minimum, minimizing steric hindrance. However, twist-boat conformations can also be populated, particularly in substituted piperazine rings, to alleviate allylic strain. nih.gov
Table 2: Conformational Characteristics of N-Acyl Piperazines This data is based on studies of various N-acyl piperazine derivatives and provides a likely scenario for this compound.
| Conformation | Key Features | Predicted Stability for this compound |
|---|---|---|
| Chair | Thermodynamically most favorable for unsubstituted piperazine. | Likely the most stable conformation with the benzoyl group in the equatorial position. |
| Boat | Generally a higher energy conformation. | May be a transition state or a populated conformation under specific substitution patterns. |
| Twist-Boat | Can be preferred in certain substituted piperazines to reduce steric strain. | A possible, though likely less stable, conformation. |
The activation energy barriers (ΔG‡) for the interconversion of these conformers can be determined using temperature-dependent NMR spectroscopy and computational methods. For N-benzoylated piperazines, these barriers are typically in the range of 56 to 80 kJ/mol. nih.gov
Mechanistic Elucidation of Synthetic Pathways via Computational Modeling
The synthesis of this compound would likely involve the N-acylation of piperazin-2-one with 2,5-difluorobenzoyl chloride. Computational modeling can be employed to elucidate the mechanism of this reaction, providing insights into the transition states and intermediates involved.
A plausible mechanism would be a nucleophilic acyl substitution. The N4 nitrogen of piperazin-2-one acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,5-difluorobenzoyl chloride. This would proceed through a tetrahedral intermediate, which then collapses to form the final product and a chloride ion.
Control experiments and mechanistic studies on the synthesis of related benzoxazin-4-ones have highlighted the importance of factors such as the electronic nature of substituents and the role of catalysts in influencing reaction rates and yields. acs.org
Molecular Dynamics Simulations (in non-biological contexts)
MD simulations would involve placing the molecule in a simulation box with a chosen solvent and allowing the system to evolve over time according to the laws of classical mechanics. This can reveal information about solvation, conformational dynamics, and intermolecular interactions.
For instance, an MD simulation in an aqueous solution could show how water molecules arrange around the solute, forming hydrogen bonds with the carbonyl oxygens and the N-H group of the piperazin-2-one ring. The stability of different conformers in solution could also be assessed, providing a more realistic picture than gas-phase calculations. In silico studies on related piperazine derivatives have utilized MD simulations to understand their interactions and stability in various environments. nih.govunipa.it
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can be invaluable for the characterization of new compounds.
NMR Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted using DFT calculations. The chemical shifts of the protons and carbons in the molecule would be influenced by the electronic environment created by the difluorobenzoyl group and the piperazin-2-one ring. Dynamic NMR studies on similar N-acylated piperazines have shown complex spectra at room temperature due to the presence of multiple conformers, with broad signals that resolve into distinct peaks at lower temperatures. nih.govbeilstein-journals.org The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
IR Spectroscopy: The infrared spectrum can also be calculated computationally. The predicted spectrum would show characteristic vibrational frequencies for the various functional groups present in the molecule.
Table 3: Predicted Spectroscopic Data for this compound This table is illustrative and based on typical values for similar compounds and computational predictions.
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| 1H NMR | Complex multiplets for the piperazin-2-one protons due to conformational heterogeneity. Aromatic signals split due to fluorine coupling. |
| 13C NMR | Carbonyl carbons of the amide and lactam in the range of 160-170 ppm. Aromatic carbons showing C-F coupling. |
| IR Spectroscopy | C=O stretching vibrations for the amide and lactam around 1650-1700 cm-1. C-F stretching vibrations in the aromatic region. N-H stretching for the lactam around 3200-3300 cm-1. |
Synthetic Applications and Chemical Diversification of 4 2,5 Difluorobenzoyl Piperazin 2 One As a Key Intermediate
Utilization in the Synthesis of More Complex Piperazine (B1678402) and Piperazin-2-one (B30754) Architectures
The piperazin-2-one motif is a critical component in the synthesis of complex, fused heterocyclic systems. Acting as a key intermediate, molecules structurally related to 4-(2,5-difluorobenzoyl)piperazin-2-one can undergo intramolecular reactions to form bicyclic and polycyclic structures. A significant application is in the preparation of fused pteridinone derivatives, which are important for their potential biological activities. google.comgoogle.com
A common strategy involves the catalytic hydrogenation of a precursor that has a nitro-substituted aromatic ring attached to the N-1 position of the piperazin-2-one. The reduction of the nitro group to an amine, followed by an intramolecular cyclization (lactamization) with an adjacent ester or related functional group, yields a fused bicyclic system. For instance, processes have been developed for preparing 7,8-dihydro-5H-pteridin-6-one derivatives, which are crucial intermediates for antiproliferative agents. google.comgoogle.com In these syntheses, a substituted nitro compound is reduced, leading to the formation of a lactam ring fused to the initial piperazin-2-one structure. google.com This approach highlights how the piperazin-2-one core can be elaborated into more complex, rigid architectures.
The general synthetic pathway can be envisioned as follows:
N-1 alkylation of the piperazin-2-one core with a substituted 2-nitroaryl halide.
Catalytic hydrogenation of the nitro group to an aniline (B41778) derivative.
Spontaneous or catalyzed intramolecular cyclization to form the fused polycyclic architecture.
This methodology demonstrates the role of the piperazin-2-one scaffold as a foundational element for building intricate molecular designs.
Strategies for Functional Group Interconversion and Scaffold Decoration
Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another to enable further diversification. The this compound scaffold possesses several functional groups amenable to such transformations.
Reduction of the Lactam Carbonyl: The carbonyl group within the piperazin-2-one ring can be a target for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce the amide bonds in related 2,5-diketopiperazines to the corresponding amines, yielding chiral piperazines. mdpi.com By analogy, the reduction of the single lactam carbonyl in this compound would transform the piperazin-2-one ring into a fully reduced piperazine ring. This conversion fundamentally alters the scaffold's geometry and electronic properties, opening new avenues for derivatization.
Catalytic Hydrogenation: As demonstrated in the synthesis of fused pteridinones from related intermediates, catalytic hydrogenation is a key FGI. google.comgoogle.com This reaction is typically used to reduce nitro groups or other reducible functionalities on appendages attached to the main scaffold. The use of noble metal catalysts like platinum on carbon (Pt/C), often in the presence of additives like vanadium compounds, facilitates these reductions under controlled conditions of temperature and pressure. google.comgoogle.com
Table 1: Examples of Functional Group Interconversion Strategies
| Starting Scaffold Type | Reaction Type | Reagents/Conditions | Resulting Scaffold Type | Citation |
|---|---|---|---|---|
| Piperazin-2-one with Nitroaryl Group | Reductive Cyclization | H₂, Pt/C, Vanadium(IV)oxyacetylacetonate | Fused Pteridin-6-one | google.comgoogle.com |
Preparation of Diverse N-Substituted and C-Substituted Piperazin-2-one Derivatives
The presence of a secondary amine (N-1) and reactive methylene (B1212753) carbons (C-3, C-5, C-6) on the piperazin-2-one ring allows for extensive substitution, leading to diverse libraries of compounds.
N-Substituted Derivatives: The nitrogen at the N-1 position is a nucleophilic center and the most common site for derivatization. Standard N-alkylation or N-acylation reactions can be readily employed.
N-Alkylation: The reaction with various alkyl halides, benzyl (B1604629) halides, or other electrophiles in the presence of a base can introduce a wide array of substituents at the N-1 position. To achieve selective mono-alkylation on piperazine-like structures, the reaction can be performed using a salt of the piperazine to temper the reactivity of the second nitrogen, though in this case, only one reactive nitrogen is available for substitution. nih.gov
N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl groups at the N-1 position, significantly expanding the accessible chemical space. nih.gov
Reductive Amination: The N-1 position can also be functionalized via reductive amination with aldehydes or ketones using reducing agents like sodium triacetoxyborohydride. nih.gov
C-Substituted Derivatives: While less common than N-substitution, modification of the carbon backbone of the piperazin-2-one ring is a powerful tool for creating structural diversity.
C-H Functionalization: Recent advances in photoredox catalysis have enabled the direct C-H functionalization of piperazines. mdpi.com These methods allow for the arylation or vinylation of the α-carbon adjacent to the nitrogen atom. Such strategies could potentially be applied to the C-3 position of the piperazin-2-one ring, providing a direct route to C-substituted analogs. mdpi.com
Alkylation of Enolates: The methylene protons adjacent to the carbonyl group (at C-3) can be deprotonated with a strong base to form an enolate. This nucleophilic enolate can then be trapped with an electrophile, such as an alkyl halide, to install a substituent at the C-3 position. This strategy is well-established in the chemistry of related 2,5-diketopiperazines. wikipedia.org
Table 2: Examples of Substitution Strategies for Piperazine Scaffolds
| Position | Reaction Type | Typical Reagents | Product Type | Citation |
|---|---|---|---|---|
| N-1 | Alkylation | Alkyl halide, Base | N-Alkyl Piperazin-2-one | nih.gov |
| N-1 | Acylation | Acyl chloride, Base | N-Acyl Piperazin-2-one | --- |
| N-1 | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl Piperazin-2-one | nih.gov |
| C-3 (α to N) | Photoredox C-H Arylation | Aryl halide, Photocatalyst (e.g., Iridium) | C-Aryl Piperazin-2-one | mdpi.com |
Modification of the Fluorobenzoyl Moiety for Structural Exploration
The 2,5-difluorobenzoyl group is not merely a passive component; its fluorine atoms provide handles for further chemical modification, primarily through nucleophilic aromatic substitution (SNAr).
Activated by the electron-withdrawing carbonyl group, the fluorine atoms on the phenyl ring are susceptible to displacement by strong nucleophiles. This allows for the introduction of a variety of substituents, including alkoxides, amines, and thiolates, onto the aromatic ring. The regioselectivity of the substitution (at position 2 or 5) would depend on the specific nucleophile and reaction conditions.
For example, reactions involving amines or other nitrogen nucleophiles could replace one of the fluorine atoms to generate a new aminobenzoyl derivative. This SNAr chemistry is a widely used method for attaching functionalities to fluoroaromatic rings in the synthesis of complex molecules and pharmaceuticals. nih.gov While less common, it might also be possible to cleave the amide bond to remove the entire difluorobenzoyl group and replace it with a different acyl or sulfonyl group, completely changing the character of the N-4 substituent.
Future Research Directions in 4 2,5 Difluorobenzoyl Piperazin 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperazin-2-one (B30754) derivatives is a well-established field, yet there remains a considerable need for more efficient, sustainable, and diversity-oriented methods. bohrium.comthieme.de Future research will likely focus on moving away from traditional multi-step procedures that often involve hazardous reagents and generate significant waste.
A primary objective will be the development of "green" synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize byproducts. researchgate.net For instance, direct C-H functionalization of the piperazinone core could provide a more atom-economical alternative to traditional methods that require pre-functionalized starting materials. mdpi.comresearchgate.net Researchers may explore photoredox catalysis using visible light to activate C-H bonds on the piperazine (B1678402) ring for subsequent derivatization, a method that has shown success with related N-heterocycles. mdpi.com
Another avenue involves biocatalysis, employing enzymes to perform key transformations with high chemo-, regio-, and stereoselectivity under mild conditions. This could be particularly valuable for creating chiral derivatives of 4-(2,5-Difluorobenzoyl)piperazin-2-one, which is crucial for pharmacological applications.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Photoredox C-H Functionalization | High atom economy, mild reaction conditions, access to novel derivatives. mdpi.com | Substrate scope, control of regioselectivity on the piperazinone ring. |
| Biocatalysis | High stereoselectivity, green reaction conditions (aqueous media, ambient temperature). researchgate.net | Enzyme discovery and engineering, substrate compatibility, scalability. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and purification steps. bohrium.comacs.org | Compatibility of sequential reaction conditions, catalyst inhibition. |
| Mechanochemistry (Ball-Milling) | Solvent-free or reduced solvent conditions, access to unique reactivity. researchgate.net | Scalability, reaction monitoring, understanding of solid-state mechanisms. |
Exploration of Unprecedented Reaction Pathways and Catalytic Systems
Beyond refining existing synthetic methods, a significant future direction lies in discovering entirely new ways to construct and modify the this compound scaffold. This involves the exploration of novel catalytic systems that can mediate transformations currently considered challenging or impossible.
The amide bond linking the difluorobenzoyl group and the piperazinone ring is a key feature. While robust, developing catalytic methods for its formation under milder conditions is a major goal in green chemistry. semanticscholar.org Boronic acid-based catalysts, for example, have shown promise for the direct amidation of carboxylic acids and amines, potentially offering a waste-free alternative to traditional coupling reagents. ucl.ac.uk The application of such catalysts to the synthesis of this compound could significantly improve the sustainability of its production.
Furthermore, research into the reactivity of the fluorine atoms on the benzoyl ring could open new derivatization pathways. While generally stable, these C-F bonds could potentially be activated using specialized transition metal catalysts, allowing for late-stage functionalization to create a library of analogues with diverse electronic and steric properties.
Finally, asymmetric catalysis will be crucial for accessing enantiomerically pure versions of substituted piperazin-2-ones. acs.org The development of novel chiral catalysts, whether metal-based or organocatalytic, that can control the stereochemistry at the C3 or C5 positions of the piperazinone ring would be a significant breakthrough. acs.org
Advanced Computational Predictions for Novel Derivatives and Reactivity Profiles
The integration of computational chemistry is set to revolutionize the design of novel this compound derivatives. In silico methods can predict the physicochemical properties, biological activity, and reactivity of hypothetical molecules, allowing researchers to prioritize the synthesis of the most promising candidates.
Using techniques such as Density Functional Theory (DFT), chemists can model reaction mechanisms, predict the outcomes of unexplored reaction pathways, and design catalysts with enhanced activity and selectivity. For instance, computational screening could identify the most promising sites on the molecule for C-H functionalization or predict the binding affinity of novel derivatives to specific biological targets.
Machine learning and artificial intelligence (AI) models, trained on existing chemical data, can also be employed to generate novel structures with desired properties. By inputting the core structure of this compound and a set of desired pharmacological or material properties, these models can propose new derivatives for synthesis. This data-driven approach can significantly accelerate the discovery cycle.
Table 2: Application of Computational Tools in Future Research
| Computational Tool | Application Area | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst design. | Prediction of reaction barriers, optimization of catalyst structures, understanding of reactivity. |
| Molecular Docking | Drug discovery, target identification. | Prediction of binding modes and affinities of derivatives to protein targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Lead optimization in medicinal chemistry. | Models that correlate chemical structure with biological activity to guide derivatization. |
| Machine Learning/AI | De novo molecule design. | Generation of novel derivative structures with optimized, predicted properties. |
Integration of Flow Chemistry and Automation in Synthesis
The translation of synthetic discoveries from the lab to larger-scale production is often a bottleneck. Flow chemistry and automated synthesis platforms offer a solution by enabling safer, more efficient, and scalable chemical production. scribd.comnih.gov
Automation can be coupled with flow systems to create platforms for high-throughput synthesis and reaction optimization. nih.govresearchgate.net An automated system could systematically vary reactants, catalysts, and conditions to rapidly explore the chemical space around the this compound scaffold and identify optimal conditions for producing a desired derivative. acs.org This integration of synthesis, purification, and analysis can dramatically reduce the time required for the design-make-test cycle in drug discovery and materials development. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-(2,5-difluorobenzoyl)piperazin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves acylation of the piperazin-2-one core with 2,5-difluorobenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:
- Nucleophilic substitution : Reacting the piperazinone with the benzoyl chloride at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time. For example, using DMAP as a catalyst can enhance acylation efficiency .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard characterization includes:
- Spectroscopy : H/C NMR to verify the benzoyl group integration and piperazinone ring conformation. Fluorine NMR (F) is critical for confirming substitution patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Mass spectrometry : High-resolution MS (ESI+) to confirm the molecular ion peak (e.g., [M+H] at m/z 281.08) .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in amber glass vials under inert gas (argon) at –20°C. Desiccate with silica gel to prevent hydrolysis of the benzoyl group. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The piperazinone ring may exhibit keto-enol tautomerism, leading to split peaks in H NMR. Use variable-temperature NMR (e.g., 25–60°C) to identify dominant tautomers .
- Residual solvents : Ensure complete solvent removal (e.g., lyophilization) before analysis. Reference deuterated solvent peaks (e.g., DMSO-d6 at 2.50 ppm) for accurate integration .
- Dynamic HPLC behavior : Check for pH-dependent retention time shifts caused by ionization of the piperazinone nitrogen .
Q. What strategies are effective for improving solubility in biological assays?
- Co-solvent systems : Dissolve the compound in DMSO (up to 100 mM stock) and dilute in assay buffer containing cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to maintain solubility .
- Salt formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, which enhances aqueous solubility (e.g., >10 mg/mL in PBS) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with varying fluorination patterns (e.g., 2,4-difluoro vs. 2,5-difluoro) to assess impact on target binding .
- Piperazinone substitutions : Introduce methyl or acetyl groups at the 3-position to evaluate steric effects on receptor affinity .
- Biological testing : Use kinase inhibition assays (e.g., p38 MAPK IC determination via ADP-Glo™) and molecular docking simulations to correlate structural changes with activity .
Q. What methodologies are suitable for analyzing metabolic stability in preclinical studies?
- In vitro assays : Incubate the compound with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Monitor demethylation or hydroxylation products .
- Isotope labeling : Use C-labeled analogs to track metabolic pathways and identify major excretion routes (e.g., renal vs. hepatic) .
Q. How can researchers address batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track acylation completion and ensure consistent intermediate quality .
- Design of experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, catalyst loading) and reduce impurity formation (<0.5% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
